N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide
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Overview
Description
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both difluorophenyl and methoxyphenyl groups in its structure suggests potential pharmacological properties, making it a compound of interest for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2,4-difluorobenzohydrazide can be reacted with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
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Acylation Reaction: : The resulting oxadiazole compound can then be acylated with 3-methoxyphenylacetic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.
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Substitution: : The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the oxadiazole ring, which is known for its bioactive properties. Research into its biological activities could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The difluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity to the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide: Lacks the difluorophenyl group, which may result in different biological activities.
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and biological properties.
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of both difluorophenyl and methoxyphenyl groups in N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide makes it unique compared to similar compounds
Properties
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3/c1-24-12-4-2-3-10(7-12)8-15(23)20-17-22-21-16(25-17)13-6-5-11(18)9-14(13)19/h2-7,9H,8H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGXMOHWSGCVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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